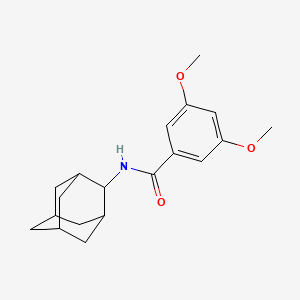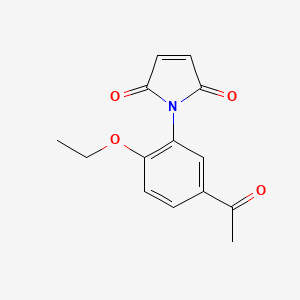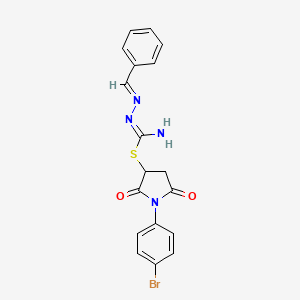![molecular formula C20H15N3O3 B5762214 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzoxazoles, which have been shown to have antitumor properties.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins involved in cell growth and survival. Inhibition of HSP90 by 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In animal models of cancer, 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of tumors and increase survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has been shown to have broad-spectrum antitumor activity, meaning it is effective against a variety of cancer cell lines. However, one limitation of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide include improving its solubility and bioavailability, as well as studying its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and its potential use in different types of cancer.
Synthesemethoden
The synthesis of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 2-aminopyridine to form 4-(2-pyridinylamino)-2-nitroaniline. This compound is then reacted with 2-hydroxybenzoyl chloride to form 2-(4-pyridinyl)-1,3-benzoxazol-5-ylamine. Finally, this compound is reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, colon, and lung cancer. 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-5-3-2-4-15(17)19(24)22-14-6-7-18-16(12-14)23-20(26-18)13-8-10-21-11-9-13/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJORDMDCIAWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305174 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)







![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
